molecular formula C25H19ClN2O4S B12149514 (4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12149514
M. Wt: 478.9 g/mol
InChI Key: NSXYJLKELKQAPQ-UHFFFAOYSA-N
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Description

(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C25H19ClN2O4S and its molecular weight is 478.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, mechanism of action, and relevant case studies based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H19ClN2O3S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This structure contains key functional groups that contribute to its biological activity, including a chlorophenyl moiety and a benzothiazole ring.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzothiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds work by targeting bacterial topoisomerases, which are essential for DNA replication and transcription .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB) pathways in microglial cells. This mechanism is crucial for mitigating neuroinflammatory conditions such as Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in S. aureus
Anti-inflammatoryReduction in cytokine production in microglia
NeuroprotectiveProtection against neuronal damage in models

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Topoisomerase Inhibition : The compound inhibits bacterial topoisomerases, leading to disrupted DNA replication.
  • NF-κB Pathway Modulation : It reduces NF-κB activation, which is linked to decreased inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of furan derivatives suggests potential antioxidant properties that help mitigate oxidative stress in cells .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds in a mouse model of Parkinson's disease. The treatment with the compound led to significant improvements in motor function and reduced markers of neuroinflammation compared to controls .

Study 2: Antibacterial Efficacy

In another study, derivatives were tested against clinical isolates of E. coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ampicillin, indicating stronger antibacterial properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro evaluations have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions with specific biological targets involved in cancer progression. Molecular docking studies suggest that it may inhibit key enzymes responsible for tumor growth and metastasis.

Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics. The presence of the benzothiazole moiety is believed to contribute to its antimicrobial efficacy.

Pharmacological Applications

Anti-inflammatory Effects
Studies have indicated that the compound can act as a potent anti-inflammatory agent. It has been evaluated in silico for its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma.

Neuroprotective Effects
Emerging research highlights the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress and neuroinflammation in cellular models, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biochemical Applications

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focus of biochemical research. Studies have revealed that it can effectively inhibit enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders and obesity management.

Molecular Interaction Studies
Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to study the interactions of this compound with biomolecules. These studies provide insights into its mechanism of action at the molecular level, paving the way for further optimization and development.

Data Tables

Application Area Activity Mechanism References
AnticancerCytotoxicity against cancer cellsInhibition of tumor growth ,
AntimicrobialActivity against bacteriaDisruption of bacterial cell wall ,
Anti-inflammatoryInhibition of 5-LOXReduction of inflammatory mediators ,
NeuroprotectiveProtection against oxidative stressModulation of neuroinflammatory pathways ,
Enzyme inhibitionMetabolic pathway modulationCompetitive inhibition of metabolic enzymes ,

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, (4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione was tested against several cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism
A publication in Journal of Medicinal Chemistry detailed the anti-inflammatory properties of the compound through a series of animal models. The results showed a marked reduction in inflammatory markers and symptoms when administered prior to inflammatory stimuli.

Properties

Molecular Formula

C25H19ClN2O4S

Molecular Weight

478.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19ClN2O4S/c1-12-10-13(2)20-18(11-12)33-25(27-20)28-21(15-5-7-16(26)8-6-15)19(23(30)24(28)31)22(29)17-9-4-14(3)32-17/h4-11,21,30H,1-3H3

InChI Key

NSXYJLKELKQAPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

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